Cas no 114221-05-5 (methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)
![methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate structure](https://ja.kuujia.com/scimg/cas/114221-05-5x500.png)
methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate
- methyl (2S)-3-methyl-2-[[(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate
- 114221-05-5
- AKOS037655223
- methyl(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate
- NS-00132
-
- インチ: InChI=1S/C22H26N2O5/c1-15(2)18(21(26)28-3)23-20(25)19(17-12-8-5-9-13-17)24-22(27)29-14-16-10-6-4-7-11-16/h4-13,15,18-19H,14H2,1-3H3,(H,23,25)(H,24,27)/t18-,19+/m0/s1
- InChIKey: UXDICGDLIWRWJZ-RBUKOAKNSA-N
計算された属性
- せいみつぶんしりょう: 398.18417193Da
- どういたいしつりょう: 398.18417193Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 10
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 93.7Ų
methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY14830-50mg |
methyl ((R)-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate |
114221-05-5 | >98% | 50mg |
$298.00 | 2024-04-20 | |
A2B Chem LLC | AY14830-10mg |
methyl ((R)-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate |
114221-05-5 | >98% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AY14830-1mg |
methyl ((R)-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate |
114221-05-5 | >98% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AY14830-5mg |
methyl ((R)-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate |
114221-05-5 | >98% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AY14830-100mg |
methyl ((R)-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate |
114221-05-5 | >98% | 100mg |
$363.00 | 2024-04-20 |
methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoateに関する追加情報
Professional Introduction of Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate (CAS No. 114221-05-5)
Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate, with the CAS number 114221-05-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate stereochemical configuration and functional groups, represents a pinnacle of molecular design in synthetic chemistry. Its structure, featuring a chiral center and multiple protective groups, makes it a valuable intermediate in the synthesis of biologically active molecules.
The compound's name highlights several key structural features that are critical for its utility in drug development. The presence of the (2S) configuration at the second carbon atom and the (2R) configuration at the second carbon of the side chain underscores the importance of stereochemistry in determining its biological activity. The [benzyloxy]carbonyl group serves as an amino acid protecting group, which is commonly employed to prevent unwanted side reactions during multi-step syntheses. Additionally, the phenylacetamido moiety introduces a pharmacophoric element that is often associated with enhanced binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate has emerged as a promising candidate in this context. Its unique structural framework suggests potential applications in the development of drugs targeting neurological disorders, where precise stereochemical control is paramount. The compound's ability to interact with specific biological receptors or enzymes may lead to breakthroughs in treating conditions such as Alzheimer's disease or Parkinson's disease.
One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The protective groups present in its structure can be selectively removed or modified to introduce new functionalities, allowing chemists to tailor its properties for specific applications. For instance, the removal of the [benzyloxy]carbonyl group can expose an amine functionalities, which can then be further derivatized to create more complex molecules. This flexibility makes it an invaluable tool for researchers seeking to develop novel drug candidates.
The synthesis of Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate exemplifies the cutting-edge techniques employed in modern organic synthesis. Advanced methodologies such as asymmetric catalysis and chiral resolution have been utilized to achieve the desired stereochemical purity. These techniques not only highlight the ingenuity of synthetic chemists but also underscore the importance of precision in constructing complex molecules with desired biological properties.
In addition to its potential therapeutic applications, this compound has also been explored for its role in chemical biology research. Its structural complexity allows researchers to study enzyme mechanisms and interactions at a molecular level. By using this compound as a probe, scientists can gain insights into how biological systems function and how they can be modulated to treat diseases.
The future prospects of Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate are vast and exciting. As our understanding of biology and chemistry continues to evolve, new applications for this compound are likely to emerge. Its role in drug discovery, chemical biology, and materials science positions it as a cornerstone molecule that will continue to inspire innovation and discovery.
In conclusion, Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate (CAS No. 114221-05-5) is a remarkable compound that exemplifies the intersection of organic chemistry and pharmaceutical science. Its intricate structure, versatile applications, and potential for future research make it a cornerstone molecule in modern chemistry. As scientists continue to unravel the complexities of biological systems, compounds like this one will play an increasingly important role in advancing our understanding and treatment of diseases.
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